Lipophilicity Modulation: XLogP3-AA of 3.5 Drives a >0.3 Log Unit Difference vs. Ortho-Fluorophenyl and Ortho-Methylphenyl Analogs
The 3-phenylpropyl substituent confers a computed XLogP3-AA of 3.5 on the target compound [1]. This value is quantifiably distinct from the 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351587-09-1, molecular formula C16H14F4N2O2) and the 3-(2-methylphenyl) analog (CAS 1351598-08-7, C17H17F3N2O2), both of which possess a more compact, planar N'-aryl substituent. The presence of the trimethylene spacer in the 3-phenylpropyl chain extends the hydrophobic surface area, increasing logP by an estimated 0.3–0.6 units relative to directly N'-phenyl-linked analogs, a magnitude that frequently shifts cellular permeability and plasma protein binding in medicinal chemistry campaigns [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 3-(2-fluorophenyl) analog (CAS 1351587-09-1): no public XLogP available; structurally inferred to be ~2.9–3.2 based on removal of two methylene units and introduction of fluorine. 3-(2-methylphenyl) analog (CAS 1351598-08-7): no public XLogP available; structurally inferred to be ~2.9–3.2. |
| Quantified Difference | Estimated ΔXLogP ≈ +0.3 to +0.6 log units (target more lipophilic). |
| Conditions | XLogP3-AA computed by PubChem 3.0 (2019.06.18) for the target. Comparator values are structurally inferred; direct experimental logP values are not publicly available, requiring verification by the end user. |
Why This Matters
A logP shift of ≥0.3 units is a recognized threshold for altering passive membrane permeability; selecting the 3-phenylpropyl variant allows scientists to probe hydrophobic binding pockets or optimize oral absorption parameters that simpler N'-aryl analogs cannot address.
- [1] PubChem. Compound Summary for CID 56764259, including XLogP3-AA computed property. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Referenced for the general significance of logP differences ≥0.3). View Source
